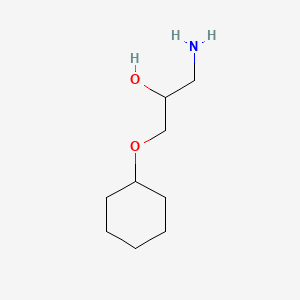

1-Amino-3-cyclohexyloxy-propan-2-ol

Descripción general

Descripción

1-Amino-3-cyclohexyloxy-propan-2-ol is an organic compound with the molecular formula C9H19NO2. It is a biochemical used primarily in proteomics research. This compound is known for its unique structure, which includes an amino group, a cyclohexyloxy group, and a propanol backbone .

Métodos De Preparación

The synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol typically involves the reaction of cyclohexanol with epichlorohydrin to form 3-cyclohexyloxy-1-chloropropane. This intermediate is then reacted with ammonia to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a foundational approach that can be scaled up with appropriate modifications to reaction conditions and equipment.

Análisis De Reacciones Químicas

1-Amino-3-cyclohexyloxy-propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Amino-3-cyclohexyloxy-propan-2-ol has been investigated for its diverse applications across several scientific domains:

1. Medicinal Chemistry

- Anticancer Properties : Research has indicated that derivatives of cyclohexyl compounds may exhibit anticancer activities. For instance, compounds related to this compound have been studied for their potential to inhibit tumor growth in models of acute myeloid leukemia, particularly in FLT-3-ITD positive patients .

- Neuroprotective Effects : Studies suggest that cyclohexyl derivatives may possess neuroprotective properties against oxidative stress, indicating potential applications in neurodegenerative diseases .

2. Biological Activity

Industrial Applications

This compound is also utilized in industrial settings:

1. Synthesis of Specialty Chemicals

- The compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the development of new derivatives with enhanced properties .

2. Solvent Applications

- Due to its solubility and chemical stability, this compound is used as a solvent in various industrial processes, facilitating reactions that require specific environmental conditions .

Case Studies

Several case studies highlight the relevance of this compound and its derivatives:

1. Anticancer Efficacy

- A study demonstrated that cyclohexyl derivatives could inhibit the growth of cancer cells in vitro and in vivo models. The mechanism involved the induction of apoptosis in malignant cells through modulation of signaling pathways associated with cell survival .

2. Neuroprotection Research

- Research involving cyclohexyl compounds showed promising results in protecting neuronal cells from oxidative damage. These findings suggest that this compound may play a role in developing therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Mecanismo De Acción

The mechanism of action of 1-Amino-3-cyclohexyloxy-propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential interactions with a range of biological molecules .

Comparación Con Compuestos Similares

1-Amino-3-cyclohexyloxy-propan-2-ol can be compared to other similar compounds, such as:

1-Amino-2-propanol: Lacks the cyclohexyloxy group, making it less hydrophobic.

3-Amino-1-cyclohexyloxy-propanol: Similar structure but different positioning of functional groups.

Cyclohexylamine: Contains a cyclohexyl group but lacks the propanol backbone.

Actividad Biológica

1-Amino-3-cyclohexyloxy-propan-2-ol (ACHP) is an organic compound with the molecular formula CHNO. Its unique structure and functional groups confer distinct biological activities, making it a subject of interest in various fields, including medicinal chemistry, proteomics, and neurology. This article provides a comprehensive overview of the biological activity of ACHP, including its mechanisms of action, therapeutic potential, and relevant research findings.

ACHP exhibits several chemical properties that influence its biological activity:

- Functional Groups : The presence of an amino group and a hydroxyl group enables ACHP to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of derivatives that may exhibit altered biological properties.

- Reactivity : ACHP can undergo oxidation to form corresponding ketones or aldehydes and reduction to yield secondary amines. Its amino group can also engage in nucleophilic substitution reactions.

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biochemical effects. Current research is investigating the exact pathways and molecular targets involved in its biological activity.

Neurological Disorders

Research has highlighted the potential of ACHP in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests that it may have implications for conditions such as Alzheimer's disease and other neurodegenerative disorders. Studies indicate that compounds similar to ACHP may inhibit protein tyrosine kinases (PTKs), which are crucial in signaling pathways associated with neurodegeneration .

Proteomics Research

ACHP is utilized in proteomics research to study enzyme interactions and protein modifications. Its unique structure allows it to act as a reagent in various biochemical assays, facilitating the understanding of protein dynamics within cellular environments.

Case Studies and Research Findings

Several studies have explored the biological activity of ACHP:

- Inhibition of Protein Tyrosine Kinases : A study demonstrated that ACHP analogs could inhibit PTKs like Janus Kinase 3 (JAK3), which are implicated in autoimmune diseases and cancers. The therapeutic applications include treatments for lupus, rheumatoid arthritis, and multiple sclerosis .

- Antimalarial Activity : Although not directly tested on malarial parasites, structural analogs similar to ACHP have shown promising antiplasmodial activity. For instance, cyclopeptides containing similar functional groups exhibited low nanomolar EC values against Plasmodium falciparum, suggesting potential for further exploration in malaria treatment .

- Pharmacokinetics : In vivo studies on related compounds have indicated favorable pharmacokinetic profiles, with compounds showing significant bioavailability and half-lives conducive for therapeutic use. For example, one study reported a half-life of approximately 4.93 hours for a cyclopeptide analog .

Comparison of Biological Activities

Propiedades

IUPAC Name |

1-amino-3-cyclohexyloxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h8-9,11H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFHQYWOLXLTAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601008647 | |

| Record name | 1-Amino-3-(cyclohexyloxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601008647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89100-83-4 | |

| Record name | 2-Propanol, 1-amino-3-(cyclohexyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089100834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-3-(cyclohexyloxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601008647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.